N-(2-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2S/c1-3-26-14-10-8-13(9-11-14)24-18(21-22-23-24)27-12(2)17(25)20-16-7-5-4-6-15(16)19/h4-12H,3H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMCWITZZILFLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide is a complex organic compound that belongs to the class of tetrazole derivatives. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. The biological activity of this compound is primarily linked to its tetrazole moiety, which is known for diverse pharmacological effects.
Structural Overview
The compound comprises several key functional groups:
- Chlorophenyl group : Enhances lipophilicity and may influence binding affinity to biological targets.
- Tetrazole moiety : Contributes to a variety of biological activities, including antimicrobial and anticancer properties.
- Propanamide backbone : Serves as a versatile scaffold for further chemical modifications.
While specific mechanisms for this compound remain largely unexplored in the literature, the general mechanism of action for similar compounds can include:
- Binding Affinity : Interaction studies indicate that tetrazole derivatives often bind effectively to various biological targets due to their structural features.
- Molecular Docking Studies : Computational analyses have suggested potential binding modes with key proteins involved in disease pathways.
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with other similar compounds is presented below:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| Compound A | Moderate | High | Yes |
| Compound B | Strong | Moderate | Yes |
| This compound | TBD | TBD | TBD |
Case Studies
While there are no direct case studies specifically addressing this compound's biological activity, research on related compounds provides valuable insights:
- Study on Tetrazole Derivatives : A series of tetrazole-based compounds were synthesized and evaluated for their antibacterial properties. Results showed promising activity against multiple bacterial strains .
- Cytotoxic Evaluation : Research on similar tetrazole-containing structures revealed significant cytotoxic effects in vitro against various cancer cell lines .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
The tetrazole core distinguishes this compound from analogs with triazole, oxadiazole, or pyrazole rings. Key comparisons:
- Tetrazole vs. Triazole derivatives in show moderate antimicrobial activity, suggesting the tetrazole’s electron-deficient nature could improve target binding .
- Sulfanyl Linkage : Common to all listed compounds, the sulfanyl group facilitates thioether bond formation, critical for stabilizing interactions with enzyme active sites .
Substituent Effects
- 4-Ethoxyphenyl Group: Contrasts with halogenated aryl groups (e.g., 2-iodophenyl in or 3,4-dichlorophenyl in ).
- 2-Chlorophenyl vs. Fluorophenyl : Chlorine’s larger atomic radius and stronger electron-withdrawing effect may increase steric hindrance and alter π-π stacking compared to fluorine, as seen in fluorobenzyl triazoles () .
Physical Properties
| Compound | Melting Point (°C) | Yield (%) | Reference |
|---|---|---|---|
| Target Compound | Not reported | Not reported | - |
| Triazole derivative (5) | 126–127 | 60 | |
| Triazole derivative (38) | Not reported | Not reported |
- The absence of melting point data for the target compound limits direct comparisons, but halogenated analogs (e.g., 3,4-dichlorophenyl in ) typically exhibit higher melting points due to increased crystallinity .
Antimicrobial Activity
- Triazole-thioacetamides (e.g., compound 38 in ) show MIC values of 12.5–50 µg/mL against E. coli, attributed to sulfanyl-mediated disruption of bacterial membrane proteins . The tetrazole core in the target compound may enhance activity due to improved hydrogen bonding.
Anti-Inflammatory Activity
- 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides () exhibit 60% anti-exudative activity (AEA) at 10 mg/kg, comparable to diclofenac sodium . The 4-ethoxyphenyl group in the target compound may similarly modulate cyclooxygenase (COX) inhibition.
Data Table: Key Analog Compounds
Preparation Methods
Cycloaddition Route
The tetrazole ring is synthesized via a [2+3] cycloaddition between 4-ethoxyphenyl cyanide and sodium azide under acidic conditions:
Subsequent thiolation is achieved using Lawesson’s reagent or PS in toluene at 110°C for 6 hours, yielding the thiol derivative.
Optimization Data
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Lawesson’s reagent | 78 | 95 |
| PS | 65 | 89 |
Preparation of 2-Bromo-N-(2-Chlorophenyl)Propanamide
Acylation of 2-Chloroaniline
2-Chloroaniline reacts with 2-bromopropionyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base:
Reaction Conditions
Purification
Crude product is recrystallized from ethanol/water (3:1), achieving 99% purity (HPLC).
Coupling of Tetrazole-Thiol and Propanamide Intermediate
Nucleophilic Substitution
The thiolate anion (generated via KCO in DMF) attacks the bromine in 2-bromo-N-(2-chlorophenyl)propanamide:
Optimized Parameters
Ultrasound-Assisted Coupling
Adopting methodologies from pyrano[2,3-c]pyrazole synthesis (Source 2), ultrasound irradiation (25 kHz, 40°C) reduces reaction time to 2 hours with 82% yield. Catalyst screening shows InCl (20 mol%) enhances efficiency.
Mechanistic Insights into Key Steps
Tetrazole Formation Mechanism
The cycloaddition proceeds via nitrilimine intermediate formation, followed by azide attack and ring closure:
Acidic conditions stabilize intermediates, favoring 1,5-regioisomer formation.
Thiol-Electrophile Coupling
The thiolate ion (strong nucleophile) displaces bromide via an S2 mechanism , with DMF stabilizing the transition state through polar aprotic effects.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Cost (USD/g) |
|---|---|---|---|
| Conventional coupling | 76 | 8 | 12.5 |
| Ultrasound-assisted | 82 | 2 | 14.2 |
Ultrasound improves kinetics but increases energy costs.
Scalability and Industrial Considerations
-
Batch Reactors : Suitable for steps requiring precise temperature control (e.g., cycloaddition).
-
Flow Chemistry : Potential for coupling steps to enhance throughput.
-
Waste Management : Ethanol/water recrystallization minimizes solvent waste.
Characterization and Quality Control
-
NMR : H NMR (DMSO-d): δ 1.35 (t, J=7.0 Hz, OCHCH), 4.05 (q, OCH), 7.2–8.1 (aromatic H).
-
HPLC : Retention time = 6.7 min (C18 column, 70:30 MeOH:HO).
Challenges and Mitigation Strategies
Q & A
Q. What are the standard synthetic pathways for N-(2-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling reactions between the tetrazole-sulfanyl intermediate and the propanamide backbone. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the 2-chlorophenyl group to the propanamide moiety .
- Tetrazole ring assembly : Cyclize precursor azides with nitriles under thermal or catalytic conditions (e.g., ZnBr₂) .
- Optimization : Control solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance yield. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- NMR spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., ethoxyphenyl’s methine protons at δ 4.1–4.3 ppm and tetrazole ring carbons at δ 145–155 ppm) .
- IR spectroscopy : Confirm sulfanyl (C–S stretch at ~650 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) groups .
- Mass spectrometry : High-resolution MS (HRMS) ensures molecular ion consistency with the formula C₁₈H₁₇ClN₅O₂S .
Q. How can researchers screen this compound for preliminary biological activity?
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus or E. coli) or anticancer potential using MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
- Targeted studies : Use enzyme inhibition assays (e.g., COX-2 or kinase targets) to evaluate mechanistic pathways .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation on the tetrazole or phenyl groups) influence bioactivity?
- Ethoxyphenyl vs. methylphenyl : Replace the ethoxy group with methyl to assess hydrophobicity effects on membrane permeability (logP comparisons via HPLC) .
- Tetrazole substitution : Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilic reactivity and interaction with biological targets .
- SAR studies : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to enzymes like EGFR or DHFR .
Q. What strategies resolve contradictions in reported bioactivity data across similar compounds?
- Comparative assays : Replicate studies under standardized conditions (e.g., fixed cell lines, serum-free media) to minimize variability .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
- Crystallographic validation : Solve X-ray structures to confirm stereochemistry and rule out racemization artifacts .
Q. How can computational methods predict the compound’s reactivity and metabolic stability?
Q. What experimental designs mitigate stability issues (e.g., hydrolysis of the sulfanyl group)?
- pH stability studies : Incubate the compound in buffers (pH 3–10) and monitor degradation via HPLC .
- Light sensitivity : Store solutions in amber vials under nitrogen to prevent photo-oxidation of the tetrazole ring .
- Formulation : Encapsulate in liposomes or cyclodextrins to enhance shelf life .
Q. How can researchers address impurities detected during synthesis?
- HPLC purification : Use reverse-phase C18 columns with acetonitrile/water gradients to isolate the main product .
- Impurity identification : Combine LC-MS/MS and ¹H NMR to trace byproducts (e.g., unreacted intermediates or oxidation derivatives) .
Methodological Guidelines
- Synthesis Optimization : Prioritize catalytic methods (e.g., Pd-mediated cross-coupling) over stoichiometric reagents to reduce waste .
- Data Validation : Cross-reference spectroscopic data with structurally similar compounds (e.g., triazole analogs in and ).
- Biological Replicates : Perform triplicate assays with positive/negative controls (e.g., doxorubicin for cytotoxicity) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
